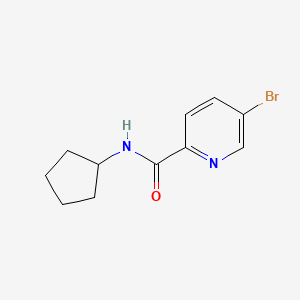

5-Bromo-N-cyclopentylpicolinamide

Description

Significance of Picolinamide (B142947) Scaffolds as Pharmacological Modulators in Modern Drug Discovery Research

The picolinamide scaffold, a derivative of picolinic acid, represents a privileged structure in medicinal chemistry due to its significant role in the development of a wide array of therapeutic agents. researchgate.net This six-membered nitrogen-containing heterocycle is a versatile building block, capable of acting as a hydrogen bond donor and acceptor, which allows for effective interaction with various biological targets like enzymes and receptors. frontiersin.org Its structural rigidity and capacity for chemical modification make it a cornerstone in drug design. numberanalytics.com

Picolinamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The pyridine (B92270) ring system is a key component in numerous FDA-approved drugs, highlighting its importance in creating potent and selective therapeutic agents. researchgate.net For instance, research into novel picolinamide derivatives has led to the identification of potent inhibitors for targets such as VEGFR-2, a key protein in cancer angiogenesis, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. nih.govnih.gov The ability to readily modify the picolinamide core allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, optimizing for efficacy, selectivity, and pharmacokinetic profiles. frontiersin.org

Contextualization of 5-Bromo-N-cyclopentylpicolinamide within Emerging Picolinamide-Based Agents

This compound is a specific derivative that combines three key structural motifs: the picolinamide core, a bromine substituent at the 5-position, and an N-cyclopentyl group. While specific research on this exact compound is not extensively published in peer-reviewed literature, its structure places it firmly within the context of exploratory medicinal chemistry. Each component of the molecule contributes distinct properties that are of significant interest in drug discovery.

The Picolinamide Core : As established, this provides a validated scaffold for biological activity. researchgate.netnih.gov

The 5-Bromo Substituent : Halogenation, and specifically bromination, is a common strategy in drug design. ump.edu.pl Introducing a bromine atom can enhance a molecule's therapeutic activity, improve its metabolic stability, and increase its binding affinity to target proteins. ump.edu.pltethyschemical.com Bromine can also serve as a useful synthetic handle for further chemical modifications. bsef.com Brominated compounds have been investigated for a range of applications, including as anticancer and neurological agents. azom.com

The N-cyclopentyl Group : The addition of a cyclopentyl group to the amide nitrogen introduces a lipophilic, alicyclic moiety. Such groups can influence a compound's solubility, membrane permeability, and conformational flexibility, which are critical for its pharmacokinetic and pharmacodynamic profile. frontiersin.org The N-substituent on the picolinamide scaffold is a common point of variation in the development of kinase inhibitors and other targeted agents. google.com

Therefore, this compound can be viewed as a probe molecule or a synthetic intermediate. It is representative of compounds created in the early stages of drug discovery, likely as part of a larger library designed for screening against various biological targets to identify new lead structures.

Scope and Objectives of Academic Research on this compound

Given the lack of specific, published studies on this compound, the primary objective of academic research involving this compound would likely be foundational. The research goals would center on its synthesis and characterization as a building block for more complex molecules or its inclusion in a screening library to uncover novel biological activities.

Key research objectives would likely include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound. Full characterization using modern analytical techniques such as NMR, mass spectrometry, and potentially X-ray crystallography would be essential to confirm its structure and purity. bldpharm.com

Fragment-Based and Library Screening: The compound is an ideal candidate for inclusion in a chemical library for high-throughput screening. The objective would be to test it against a wide range of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any "hits"—instances where the compound shows inhibitory or activating effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the SAR. For example, researchers might replace the cyclopentyl group with other alkyl or aryl groups, or move the bromine atom to other positions on the pyridine ring. This would help to understand which parts of the molecule are essential for any observed biological activity. nih.gov

Compound and Structural Information

Below are data tables detailing the compounds mentioned in this article and a breakdown of the structural components of the title compound.

Table 1: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Key Context |

|---|---|---|

| This compound | C₁₁H₁₃BrN₂O | The subject of this article, a halogenated picolinamide derivative. |

| Picolinamide | C₆H₆N₂O | The parent scaffold. nih.gov |

Table 2: Structural Analysis of this compound

| Structural Moiety | Contribution to Chemical Properties |

|---|---|

| Picolinamide Scaffold | Provides a rigid, planar core with hydrogen bonding capabilities, acting as a recognized pharmacophore. frontiersin.orgmdpi.com |

| 5-Bromo Group | Increases lipophilicity and molecular weight. Can form halogen bonds, potentially enhancing binding affinity to protein targets. Modifies electronic properties of the pyridine ring. ump.edu.pltethyschemical.com |

| N-Cyclopentyl Amide | Adds a non-polar, alicyclic group that increases lipophilicity, potentially improving membrane permeability. The group's size and shape influence how the molecule fits into a target's binding pocket. numberanalytics.comfrontiersin.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopentylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-8-5-6-10(13-7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXHAPJVZJWCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650070 | |

| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-91-1 | |

| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoinformatic Characterization of 5 Bromo N Cyclopentylpicolinamide

Established Synthetic Routes for 5-Bromo-N-cyclopentylpicolinamide and Closely Related Picolinamide (B142947) Analogues

The traditional synthesis of this compound is built upon fundamental organic reactions that construct the molecule in a stepwise fashion. This involves forming the central amide bond and introducing the specific functional groups onto the pyridine (B92270) ring.

Strategies for Constructing the Pyridine-2-carboxamide Core

The formation of the pyridine-2-carboxamide, or picolinamide, core is fundamentally an amidation reaction. This involves the coupling of a pyridine-2-carboxylic acid (picolinic acid) derivative with an amine. Two prevalent strategies are employed for this transformation:

Acid Chloride Formation: A common and effective method is the conversion of the carboxylic acid group of a picolinic acid derivative into a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂). nih.gov The resulting picolinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the stable amide bond.

Use of Coupling Reagents: Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by a variety of reagents that activate the acid in situ. These reagents, often used in peptide synthesis, include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or imidazolium-based reagents. Often, additives such as 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole (NMI) are included to catalyze the reaction and improve yields. google.com

Introduction of the 5-Bromo Substituent

The key starting material for introducing the bromo group at the desired position is 5-bromopicolinic acid. chemicalbook.comsigmaaldrich.comtcichemicals.com A documented method for the preparation of this intermediate involves the oxidation of 5-bromo-2-methylpyridine (B113479). google.com

In a typical procedure, 5-bromo-2-methylpyridine is used as the raw material with water serving as the solvent. The reaction is heated, and an oxidizing agent, potassium permanganate (B83412) (KMnO₄), is added in portions while maintaining a reaction temperature of 85-90°C. google.com Following the oxidation, the reaction mixture is worked up through distillation, filtration, and pH adjustment with an acid like HCl to precipitate the product. The crude 5-bromopicolinic acid is then purified, typically by recrystallization from a solvent such as ethanol. google.com This method is noted for its mild conditions, simple workup, and suitability for large-scale production. google.com

Integration of the N-Cyclopentyl Moiety

With 5-bromopicolinic acid in hand, the final step is the integration of the N-cyclopentyl group via an amidation reaction, as described in section 2.1.1. Cyclopentylamine (B150401) is used as the amine nucleophile.

The activated 5-bromopicolinic acid (for instance, as 5-bromopicolinoyl chloride) is reacted with cyclopentylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This reaction directly yields the target molecule, this compound.

Advanced Synthetic Approaches for Efficient and Scalable Production of Picolinamide Derivatives

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and sustainable processes. For picolinamide derivatives, this includes the development of novel catalytic systems and the adoption of green chemistry principles.

Catalytic Reaction Development for Picolinamide Synthesis

The picolinamide functional group itself has been ingeniously exploited as a directing group in modern catalytic reactions. This allows for the direct functionalization of otherwise unreactive C-H bonds, providing efficient pathways to complex analogues.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts have been successfully used for the C-H functionalization of picolinamide derivatives. For example, phenanthridines can be synthesized starting from benzylamine (B48309) precursors which are first converted to benzylpicolinamides. nih.gov The picolinamide group then directs the palladium catalyst to first arylate the ortho-C-H bond of the benzyl (B1604629) group, and subsequently directs an intramolecular C-H amination to form the cyclized product. nih.gov The picolinamide moiety can be cleaved in a final step. This directing-group strategy has also been applied to the syn-selective aminoalkynylation of alkenes to afford complex pyrrolidine (B122466) structures. nih.gov

Cobalt-Catalyzed Reactions: In a move towards more sustainable and cost-effective catalysts, cobalt has emerged as a viable alternative to more expensive noble metals. chim.it Cobalt catalysts, often in combination with an oxidant, can achieve C-H/N-H bond activation for the annulation of benzylamides with alkynes, using the picolinamide as a traceless directing group to synthesize isoquinolines. chim.it

Green Chemistry Principles in Picolinamide Derivatization

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. google.com These principles are increasingly being applied to the synthesis of pyridine and picolinamide derivatives. nih.govresearchgate.net

Alternative Solvents and Catalysts: A key aspect of green chemistry is the use of environmentally benign solvents. biosynce.com For instance, polyethylene (B3416737) glycol (PEG) has been used as a recyclable solvent for cobalt-catalyzed syntheses of isoquinoline (B145761) derivatives from picolinamides. chim.it The use of heterogeneous catalysts, which can be easily recovered and reused, is another important green strategy.

Energy-Efficient and Atom-Economic Reactions: Techniques such as microwave-assisted synthesis are being employed to shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov Furthermore, the design of one-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, improves atom economy by reducing the number of synthetic steps and purification procedures. nih.govrasayanjournal.co.in These green approaches are vital for developing sustainable manufacturing processes for pyridine-based compounds. nih.govrasayanjournal.co.in

Chemical Transformations and Derivatization Strategies for Structural Exploration of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR). Derivatization strategies primarily focus on three key regions of the molecule: the picolinamide ring, the cyclopentyl moiety, and the amide linker. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and conformational rigidity, which are critical determinants of biological activity.

Positional Scanning of Halogenation on the Picolinamide Ring System

The position and nature of the halogen substituent on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. While the parent compound is brominated at the 5-position, strategic placement of halogens (F, Cl, Br, I) at other positions can be achieved through modern synthetic methods.

One advanced strategy for regioselective halogenation of pyridines involves a ring-opening/halogenation/ring-closing sequence. nsf.govnih.govnih.gov This method utilizes the formation of acyclic Zincke imine intermediates, which, unlike the electron-deficient pyridine ring, are susceptible to electrophilic substitution under mild conditions. nih.gov This approach allows for highly selective halogenation at the 3-position, a position often difficult to functionalize directly using traditional electrophilic aromatic substitution. nsf.govnih.govnih.gov

Palladium-catalyzed C-H bond functionalization represents another powerful tool for the targeted halogenation of picolinamide derivatives. For instance, methods have been developed for the ortho-halogenation of N-benzyl picolinamides. researchgate.net These reactions utilize a picolinamide directing group to guide the catalyst to the desired C-H bond, enabling the installation of iodo, bromo, and chloro groups. researchgate.net While the substrate in these studies is N-benzyl picolinamide, the principles can be extended to the N-cyclopentyl scaffold.

The table below summarizes key strategies for altering the halogenation pattern on the picolinamide ring.

| Strategy | Target Position | Reagents/Conditions | Key Features |

| Zincke Imine Intermediate | 3-position | 1. N-activation (e.g., with Tf₂O) 2. Ring opening 3. Halogenation (e.g., NIS, NBS) 4. Ring closing | Mild conditions; high regioselectivity for the 3-position. nsf.govnih.gov |

| Palladium-Catalyzed C-H Halogenation | ortho-position (to amide) | Pd catalyst, oxidant (e.g., K₂S₂O₈), halogen source (e.g., KXO₃) | Direct functionalization of C-H bonds; high functional group tolerance. researchgate.net |

| Electrophilic Aromatic Substitution | Varies (often 3- and 5-positions) | Elemental halides (e.g., Br₂), Lewis or Brønsted acids | Harsh conditions; may lead to mixtures of regioisomers. nih.gov |

Stereochemical Modifications and Chiral Synthesis of the Cyclopentyl Moiety

The cyclopentyl group, while appearing simple, introduces a stereogenic center if substituted, and its conformation can impact molecular recognition. Introducing chirality into this moiety is a key strategy for exploring stereospecific interactions with biological targets. The synthesis of enantiomerically pure or enriched this compound derivatives requires access to chiral cyclopentylamines.

Several synthetic routes to chiral cyclopentylamines have been developed. One novel method involves the ring opening of a bicyclic azabicyclo[2.2.1] structure, which can produce multifunctionalized chiral cyclopentylamines in high yields. rsc.org This approach provides a pathway to enantiomerically defined building blocks for amide synthesis.

Furthermore, the broader field of asymmetric catalysis offers powerful tools for creating chiral cycloalkanes. Rhodium-catalyzed asymmetric C-H functionalization, for example, has emerged as a highly efficient method for constructing versatile chiral molecules. thieme-connect.de Chiral cyclopentadienyl (B1206354) rhodium complexes are particularly effective catalysts for these transformations, demonstrating high reactivity and enantioselectivity. thieme-connect.de Similarly, chiral cyclopropane-based ligands have been successfully used in palladium-catalyzed allylic alkylation to produce chiral products with high enantioselectivity. nih.gov These principles of asymmetric metal catalysis can be adapted to synthesize chiral cyclopentyl precursors.

The table below outlines approaches for accessing chiral cyclopentyl building blocks.

| Method | Precursor Type | Catalyst/Reagent | Outcome |

| Diastereoselective Ring Opening | 2-Azabicyclo[2.2.1]heptane derivatives | Various ring-opening reagents | Multifunctionalized chiral cyclopentylamines. rsc.org |

| Asymmetric C-H Functionalization | Cyclopentane precursors | Chiral rhodium complexes | Enantioselective synthesis of substituted cyclopentanes. thieme-connect.de |

| Enzymatic Resolution | Racemic cyclopentylamine derivatives | Lipases or other hydrolases | Separation of enantiomers to yield optically active amines. |

Variations in the Amide Linkage and Terminal Alkyl/Cycloalkyl Groups

The amide bond and the N-substituent are critical for modulating the molecule's pharmacokinetic and pharmacodynamic profile. The amide group itself is a rigid, planar structure due to resonance, and it acts as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.netmasterorganicchemistry.com

Systematic replacement of the cyclopentyl group with other alkyl or cycloalkyl moieties allows for a detailed investigation of the binding pocket's size, shape, and hydrophobicity. Structure-activity relationship studies on related picolinamides have shown that varying the N-substituent significantly impacts biological activity. nih.gov For example, derivatives can be synthesized by coupling 5-bromopicolinic acid with a diverse range of primary or secondary amines, such as cyclobutylamine, cyclohexylamine, or various substituted alkylamines. The synthesis is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with the desired amine, or by using peptide coupling reagents like DCC and HOBT. masterorganicchemistry.comnih.govresearchgate.net

Isosteric replacement of the amide linkage itself is a more advanced derivatization strategy. While synthetically challenging, replacing the amide with moieties like a reverse amide, ester, or a thioamide can profoundly alter the compound's stability, electronic distribution, and hydrogen bonding capabilities. Studies on related systems have shown that even subtle changes, such as amide linkage isomerism, can switch the coordination mode in metal complexes and dramatically alter biological effects. nih.gov

The table below details potential modifications to the amide and terminal group.

| Modification Type | Example Variation | Synthetic Approach | Potential Impact |

| N-Alkyl/Cycloalkyl Variation | N-cyclobutyl, N-cyclohexyl, N-isobutyl | Amidation of 5-bromopicolinoyl chloride with the corresponding amine. masterorganicchemistry.comnih.gov | Probes steric and hydrophobic limits of the binding site. nih.gov |

| Amide Isomerism | Reverse Amide (Cyclopentylcarbonylamino-5-bromopyridine) | Multi-step synthesis starting from 2-amino-5-bromopyridine. | Alters hydrogen bond donor/acceptor pattern. |

| Amide Isosteres | Thioamide | Lawesson's reagent treatment of the parent amide. | Modifies electronic properties and metabolic stability. |

| Amide N-Substitution | N-Methyl-N-cyclopentyl | Reaction of the secondary amine with 5-bromopicolinoyl chloride. | Removes hydrogen bond donor capability. |

Investigation of Molecular Targets and Mechanisms of Action for 5 Bromo N Cyclopentylpicolinamide

Methodologies for Target Identification of Small Molecule Ligands

The identification of the specific cellular components with which a small molecule interacts is a critical step in understanding its biological effects. For a compound like 5-Bromo-N-cyclopentylpicolinamide, a variety of advanced proteomic techniques can be utilized to elucidate its direct binding partners and downstream effects on protein function and stability. These methods are broadly categorized into affinity-based and label-free approaches.

Affinity-based methods rely on the specific interaction between the small molecule (ligand) and its protein target. These techniques typically involve modifying the compound to allow for the capture and subsequent identification of its binding partners from a complex biological sample, such as a cell lysate.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. nih.gov This method utilizes chemical probes that are designed to covalently bind to the active sites of specific enzyme families. nih.gov An ABPP probe for investigating this compound would be synthesized by incorporating a reactive group and a reporter tag. The reactive group would mimic the parent compound's binding modality, while the reporter tag (e.g., biotin (B1667282) or a fluorescent dye) would enable the detection and enrichment of the labeled proteins. nih.govwikipedia.org

The workflow for an ABPP experiment would involve incubating the chemical probe with a proteome, followed by the enrichment of probe-labeled proteins and their identification by mass spectrometry. capes.gov.br This approach not only identifies the direct targets but also provides information about their functional state, as the probes typically react only with active enzymes. wikipedia.org

Hypothetical Data Table 1: Potential Enzyme Targets for this compound Identified via ABPP

This table is an illustrative example and does not represent actual experimental data.

| Protein Target | Protein Family | Subcellular Location | Spectral Count (Treated vs. Control) | Putative Function |

| Hydrolase Alpha | Serine Hydrolase | Cytosol | 35 vs. 2 | Lipid Metabolism |

| Kinase Beta | Tyrosine Kinase | Plasma Membrane | 28 vs. 5 | Signal Transduction |

| Dehydrogenase Gamma | Oxidoreductase | Mitochondria | 19 vs. 3 | Cellular Respiration |

The Cellular Thermal Shift Assay (CETSA) is a technique used to assess the engagement of a ligand with its target protein in a cellular environment. embopress.org The principle behind CETSA is that the binding of a small molecule can alter the thermal stability of its target protein. nih.gov When heated, proteins denature and aggregate, but a protein bound to a ligand is often stabilized and remains soluble at higher temperatures.

In a typical CETSA experiment to study this compound, intact cells or cell lysates would be treated with the compound. The samples would then be heated to a range of temperatures. After cooling and centrifugation to remove aggregated proteins, the remaining soluble proteins are analyzed by quantitative mass spectrometry. nih.gov A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Hypothetical Data Table 2: Thermal Shift Data for Proteins Interacting with this compound

This table is an illustrative example and does not represent actual experimental data.

| Protein ID | Protein Name | ΔTm (°C) with Compound | p-value | Cellular Pathway |

| P12345 | Signal Transducer Alpha | +3.8 | <0.001 | MAPK Signaling |

| Q67890 | Metabolic Enzyme Beta | +2.5 | <0.01 | Glycolysis |

| R11223 | Structural Protein Gamma | -1.2 | <0.05 | Cytoskeletal Regulation |

Label-free methods offer an advantage by not requiring modification of the small molecule, thus avoiding potential alterations to its binding properties. These techniques assess changes in the physical or chemical properties of proteins upon ligand binding.

Thermal Proteome Profiling (TPP) is an extension of CETSA that allows for the proteome-wide assessment of thermal stability changes. researchgate.net In a TPP experiment, cells are treated with the compound of interest, and the proteome's response to a temperature gradient is monitored using quantitative mass spectrometry. embopress.orgresearchgate.net This unbiased approach can identify not only the direct targets of a compound but also the downstream proteins affected by its activity, as these may also exhibit changes in their thermal stability. nih.gov

For this compound, TPP could reveal a broad spectrum of interacting proteins and affected pathways, providing a comprehensive overview of its cellular mechanism of action. researchgate.net

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. nih.gov To investigate the interaction of this compound with potential protein targets identified through other methods, SPR would be employed. In a typical SPR experiment, a purified protein target is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. nih.gov

The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of the kinetic parameters of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical Data Table 3: Kinetic Parameters of this compound Binding to a Putative Target Protein Determined by SPR

This table is an illustrative example and does not represent actual experimental data.

| Analyte | Ligand (Immobilized Protein) | ka (1/Ms) | kd (1/s) | KD (M) |

| This compound | Recombinant Target Protein A | 2.5 x 10^4 | 5.0 x 10^-4 | 2.0 x 10^-8 |

| This compound | Recombinant Target Protein B | 1.8 x 10^3 | 9.0 x 10^-3 | 5.0 x 10^-6 |

Chemical Genetics-Based Phenotypic Screening for Functional Target Discovery

No publicly available studies were identified that employed chemical genetics or phenotypic screening approaches to determine the functional targets of this compound. This methodology is crucial in early-stage drug discovery to understand a compound's biological effects without prior knowledge of its specific protein targets.

Approaches to Target Validation in Preclinical Research

The validation of potential drug targets is a critical step in confirming the mechanism of action. However, no information was found regarding either genetic or pharmacological validation for this compound.

Genetic Validation Strategies in Cellular and Animal Models

There is no available data from studies using genetic techniques, such as gene knockout or knockdown in cell lines or animal models, to validate the molecular target of this compound.

Pharmacological Validation through Orthogonal Ligands and Modulators

Similarly, the scientific literature lacks any reports on the use of pharmacologically distinct ligands or modulators to corroborate the target of this compound.

Elucidation of the Mechanism of Action (MoA) in Relevant Biological Systems

A comprehensive understanding of a compound's mechanism of action requires detailed cellular and biochemical studies.

Detailed Cellular Pathway Modulation Studies

No research detailing how this compound modulates specific cellular pathways has been published in the accessible scientific domain.

In-depth Enzyme Activity Profiling and Allosteric Modulation Analysis

Furthermore, there is a lack of data on the in-depth profiling of this compound against panels of enzymes or any investigation into its potential for allosteric modulation of protein function.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Bromo N Cyclopentylpicolinamide Analogues

Elucidation of Key Structural Determinants for Biological Activity and Selectivity

The biological activity of 5-Bromo-N-cyclopentylpicolinamide and its analogues is intricately linked to the specific arrangement of its constituent parts. The interplay between the picolinamide (B142947) core, the bromo substituent, the N-cyclopentyl moiety, and the amide linker dictates the molecule's interaction with its biological target, influencing both its potency and selectivity.

Role of the Bromo Substituent on Picolinamide Core Activity

The bromo substituent exerts a strong electron-withdrawing effect through induction, which can influence the acidity of the picolinamide nitrogen and the charge distribution across the aromatic ring. This alteration in the electronic landscape can impact the molecule's ability to form crucial interactions, such as hydrogen bonds or pi-stacking, with its target protein. Furthermore, the size and lipophilicity of the bromine atom can contribute to van der Waals interactions and influence the compound's ability to penetrate biological membranes.

Studies on related halogenated aromatic compounds have shown that the nature and position of the halogen can dramatically alter biological activity. For instance, in a series of substituted pyrimido[5,4-b]indoles, modifications at various positions, including with halogenated phenyl carboxamides, led to differential activation of Toll-like receptor 4 (TLR4) nih.gov. This highlights the nuanced role that substituents like bromine can play in fine-tuning molecular interactions.

Contribution of the N-Cyclopentyl Moiety to Ligand-Target Recognition

In studies of other ligand-receptor systems, the nature of N-alkyl substituents has been shown to be a critical factor for activity. For example, in a series of pyrimido[5,4-b]indoles, substitution at the N-5 position with short alkyl substituents was found to reduce cytotoxicity nih.gov. While not a direct analogue, this illustrates the principle that the nature of the N-substituent is a key handle for modulating biological outcomes.

Importance of the Amide Linkage in Molecular Interactions

The amide bond is a cornerstone of molecular structure in many biologically active compounds, including peptides and small molecule drugs. In this compound, the amide linkage serves as a rigid and planar linker connecting the picolinamide core and the N-cyclopentyl moiety. This rigidity is due to the partial double bond character of the C-N bond arising from resonance.

The amide group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it a key player in forming specific hydrogen bonding interactions with amino acid residues in the target protein. The planarity of the amide bond also helps to orient the connected fragments in a defined spatial arrangement, which is crucial for optimal binding.

The rotational barrier around the amide bond can influence the conformational preferences of the molecule. Studies on picolinamide itself have shown that it can form an intramolecular hydrogen bond, which affects its conformational energy landscape acs.org. The substitution on the amide nitrogen, in this case with a cyclopentyl group, will influence the rotational barrier and the preferred conformation, thereby impacting ligand-target recognition.

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the underlying mechanisms of action.

Selection and Calculation of Chemospatial and Electronic Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values encode different aspects of a molecule's structure and properties. For this compound analogues, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The electron-withdrawing nature of the bromo substituent would be captured by these descriptors.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe the branching and connectivity of the molecular graph. The size and shape of the N-cyclopentyl group would be represented by these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. The logarithm of the octanol-water partition coefficient (logP) is a commonly used descriptor.

3D Descriptors: These capture the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

| Descriptor Type | Examples | Relevance to this compound Analogues |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Captures the influence of the bromo substituent and the picolinamide ring's electronic properties. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Describes the size and shape contributions of the N-cyclopentyl group and other substituents. |

| Hydrophobic | logP | Quantifies the lipophilicity, which is important for cell penetration and hydrophobic interactions. |

| 3D | Molecular surface area, Molecular volume | Represents the overall three-dimensional shape of the molecule, which is critical for receptor fit. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Accounts for the potential hydrogen bonding interactions of the amide linkage and picolinamide nitrogen. |

Statistical Modeling Techniques for Activity Prediction (e.g., Regression, Machine Learning)

Once a set of molecular descriptors has been calculated for a series of analogues with known biological activities, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that accurately describes the relationship between the descriptors and the activity.

Multiple Linear Regression (MLR): This is a commonly used technique that assumes a linear relationship between the descriptors and the biological activity. The output is a simple equation that is easy to interpret.

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when there is multicollinearity among the descriptors. It reduces the dimensionality of the descriptor space while maximizing the correlation with the biological activity.

Machine Learning Methods: More advanced techniques, such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), are capable of modeling complex, non-linear relationships between structure and activity. These methods are often more predictive than traditional regression techniques. For instance, a QSAR study on aryl sulfonamide derivatives successfully employed LSSVM and GP methods to build robust models qub.ac.uk.

The development of a predictive QSAR model for this compound analogues would involve splitting a dataset of compounds into a training set (to build the model) and a test set (to validate its predictive power). Rigorous statistical validation, including cross-validation and external validation, is essential to ensure the robustness and reliability of the model. Such a model would be a powerful tool for guiding the design and synthesis of new analogues with improved biological activity.

Validation and Applicability Domain of QSAR Models for Picolinamide Scaffolds

The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is a critical step in modern drug discovery. However, a model's utility is fundamentally dependent on its validation and the clear definition of its applicability domain (AD). mdpi.comnih.gov This ensures that the predictions made for new, untested compounds are reliable. The Organization for Economic Co-operation and Development (OECD) has established key principles for QSAR model validation, which emphasize a defined endpoint, an unambiguous algorithm, a defined AD, and appropriate measures of goodness-of-fit, robustness, and predictivity. mdpi.comnih.gov

For QSAR models involving picolinamide scaffolds, validation is a multi-faceted process. Internal validation techniques like leave-one-out cross-validation (q²) are commonly employed to assess the model's internal consistency and robustness. researchgate.net External validation, where the model is challenged to predict the activity of a set of compounds not used in its development (the test set), is crucial for evaluating its predictive power. researchgate.net A high correlation between the predicted and observed activities for the test set indicates a reliable model.

The applicability domain defines the chemical space in which the QSAR model can make predictions with a certain level of confidence. researchgate.netnih.govresearchgate.net This is critical because QSAR models are generally reliable for compounds that are structurally similar to those in the training set (interpolation), but their performance can be poor for structurally dissimilar compounds (extrapolation). mdpi.comnih.gov The AD can be defined based on various parameters, including the range of descriptor values in the training set, structural similarity, or the response space. researchgate.net For picolinamide-based QSAR models, a clearly defined AD would prevent erroneous predictions for compounds with novel substitutions or different N-alkyl groups that were not represented in the initial training data.

Application of SAR/QSAR in Rational Design and Library Synthesis

The insights gained from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are not merely academic exercises; they form the bedrock of rational drug design and the synthesis of focused compound libraries. mdpi.comresearchgate.netnih.gov By understanding which structural features of the picolinamide scaffold are essential for antibacterial activity, chemists can design new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

A prime example of this is the extensive investigation into picolinamide and isonicotinamide (B137802) analogues as selective inhibitors of Clostridioides difficile. nih.gov Starting from a lead compound that showed equal activity against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, researchers synthesized a library of 108 analogues to explore the SAR. nih.gov This systematic approach revealed that the position of the nitrogen atom in the pyridine (B92270) ring was a critical determinant of selectivity. Specifically, moving from an isonicotinamide to a picolinamide core resulted in a dramatic increase in selectivity for C. difficile. nih.gov

The following interactive data table showcases a selection of these analogues, highlighting key structural modifications and their impact on antibacterial activity.

| Compound | R¹ | R² | R³ | Linker (X) | MIC C. difficile (µg/mL) | MIC MRSA (µg/mL) | Selectivity (MRSA/C. difficile) |

| Isonicotinamide Analogue 1 | H | H | 4-Cl-Ph | CONH | 0.25 | 0.25 | 1 |

| Picolinamide Analogue 87 | H | H | 4-Cl-Ph | CONH | 0.125 | 128 | >1024 |

| Picolinamide Analogue with Ether Linkage | H | H | 4-Cl-Ph | O | 0.25 | 64 | 256 |

| Picolinamide Analogue with N-Cyclopentyl | H | H | 4-Cl-Ph | CON-cPentyl | 0.5 | >128 | >256 |

| 5-Bromo Picolinamide Analogue | Br | H | 4-Cl-Ph | CONH | 0.125 | 32 | 256 |

This data clearly illustrates the power of SAR in guiding molecular design. The dramatic increase in selectivity observed with the picolinamide scaffold (Analogue 87) compared to its isonicotinamide counterpart (Analogue 1) is a significant finding. nih.gov Further modifications, such as the introduction of an ether linkage or N-alkylation, allowed for the fine-tuning of activity and selectivity. nih.gov The inclusion of a bromine atom at the 5-position of the picolinamide ring, as seen in the hypothetical "5-Bromo Picolinamide Analogue," is a rational step based on the observed tolerance for halogen substitutions in related scaffolds. researchgate.netmdpi.commdpi.comnih.gov

QSAR models, once validated, can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. researchgate.net This significantly reduces the time and cost associated with drug discovery. For instance, a QSAR model for picolinamide antibacterials could identify novel substituents on the pyridine ring or different N-alkyl groups that are predicted to enhance activity against C. difficile while maintaining low activity against beneficial gut bacteria. The synthesis of a focused library of these prioritized compounds would then be a highly efficient way to identify new and improved drug candidates. nih.govnih.gov

The synthesis of such libraries often involves parallel synthesis techniques, allowing for the rapid generation of a diverse set of analogues around a common scaffold. nih.gov The biological data from these libraries then feeds back into the SAR and QSAR models, creating an iterative cycle of design, synthesis, testing, and model refinement that drives the optimization of lead compounds.

Computational Chemistry and in Silico Approaches in the Study of 5 Bromo N Cyclopentylpicolinamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-Bromo-N-cyclopentylpicolinamide, and a biological target, typically a protein or enzyme. d-nb.infomdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. d-nb.info For this compound, docking studies would be employed to place the molecule into the active site of a specific target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose.

The results of such a study would reveal the most likely binding mode, highlighting key molecular interactions that stabilize the ligand-target complex. These interactions are crucial for the molecule's biological activity. For instance, the picolinamide (B142947) core could engage in specific hydrogen bonds, while the bromo substituent might form halogen bonds or participate in hydrophobic interactions. The cyclopentyl group would likely occupy a hydrophobic pocket within the receptor. d-nb.inforesearchgate.net

Table 1: Illustrative Interaction Analysis from a Hypothetical Docking Study of this compound

| Ligand Moiety | Interaction Type | Potential Interacting Residue(s) |

| Pyridine (B92270) Nitrogen | Hydrogen Bond | Asp, Glu, Ser |

| Amide Carbonyl | Hydrogen Bond | Lys, Arg, His |

| Amide N-H | Hydrogen Bond | Gln, Asn |

| Bromo Group | Halogen Bond / Hydrophobic | Met, Phe, Tyr |

| Cyclopentyl Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile |

This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-target complex, placed in a simulated physiological environment (a "water box"), would reveal the stability of the predicted binding pose. mdpi.com

These simulations can track the conformational changes in both the ligand and the protein, providing insights into the flexibility of the cyclopentyl ring within the binding pocket and the persistence of key hydrogen bonds. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.commdpi.com A pharmacophore model for this compound would consist of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. researchgate.net

This model serves as a 3D query for virtual screening, a computational method used to search large libraries of compounds to identify molecules that are likely to bind to a drug target. youtube.com By filtering databases for compounds that match the pharmacophore model derived from this compound, researchers can identify structurally diverse molecules (i.e., with different core structures or "scaffolds") that possess the same key interaction features. nih.govnih.gov This process, known as scaffold hopping, is valuable for discovering novel classes of compounds that may have improved properties, such as better selectivity or fewer off-target effects, while retaining the desired biological activity. mdpi.comresearchgate.net

De Novo Design Strategies for the Generation of Picolinamide Analogues with Enhanced Properties

De novo design is a computational strategy for creating novel molecules from scratch, either by assembling small molecular fragments or by generating new structures within the constraints of a target's binding site. mdpi.com This approach can be used to generate novel picolinamide analogues with potentially enhanced properties.

Using the binding pocket of a target protein as a template, de novo design algorithms can piece together fragments to build a molecule that perfectly complements the shape and chemical environment of the active site. rsc.org For example, the software might keep the essential picolinamide core of this compound while exploring alternative substituents for the cyclopentyl and bromo groups to optimize interactions and improve properties like solubility or metabolic stability. This method leverages the structural information of the target to design highly specific and potent ligands. nih.gov

Application of Machine Learning (ML) and Artificial Intelligence (AI) in Picolinamide Lead Optimization

Table 2: Application of Predictive ML/AI Models in the Optimization of Picolinamide Analogues

| Predictive Model Type | Property Predicted | Application in Lead Optimization |

| QSAR Models | Binding Affinity, Potency (IC50) | Prioritize synthesis of highly active analogues. |

| ADME Models | Solubility, Permeability | Design compounds with better oral bioavailability. |

| Metabolism Models | Metabolic Stability, Site of Metabolism | Modify structures to reduce metabolic clearance. |

| Toxicity Models | Cardiotoxicity (hERG), Hepatotoxicity | Eliminate compounds with predicted toxic liabilities. |

This table illustrates the diverse applications of machine learning and artificial intelligence in streamlining the drug discovery process.

Generative Chemistry for Autonomous Design of Novel Picolinamide Structures

Generative chemistry, a burgeoning field at the intersection of artificial intelligence and chemistry, offers a paradigm shift in the de novo design of molecules. d-nb.infomedium.com These methods utilize deep learning models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), to learn the underlying patterns and rules of chemical structures from large datasets of known molecules. d-nb.infonih.gov The trained models can then generate novel chemical entities with optimized properties. nih.gov

In the context of picolinamide-based drug discovery, generative models can be trained on databases of known picolinamide derivatives and other bioactive molecules. By learning the syntactic rules of molecular representation, often in the form of SMILES (Simplified Molecular Input Line Entry System) strings, these models can generate new, valid chemical structures that retain the core picolinamide scaffold but feature novel substitutions and ring systems. d-nb.infomedium.comarxiv.org

Key Approaches in Generative Chemistry for Picolinamide Design:

Recurrent Neural Networks (RNNs): RNNs, particularly those with Long Short-Term Memory (LSTM) cells, are adept at handling sequential data like SMILES strings. d-nb.infonih.gov They can be trained to predict the next "character" in a SMILES string, thereby generating new molecular structures one atom or bond at a time. d-nb.info For picolinamide research, an RNN could be fine-tuned on a library of known picolinamide-containing molecules to generate novel derivatives with potentially improved efficacy or pharmacokinetic profiles. d-nb.info

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a generator and a discriminator. nih.govmdpi.com The generator creates new molecular structures, while the discriminator attempts to distinguish between the generated molecules and real ones from a training set. nih.gov This adversarial process drives the generator to produce increasingly realistic and chemically valid molecules. nih.govnih.gov In the pursuit of novel picolinamides, a GAN could be employed to explore a wider and more diverse chemical space than traditional methods. mdpi.com

Feedback-Informed Generative Models: To guide the generation process towards desired biological activities, generative models can be coupled with a feedback mechanism. nih.gov This can involve a predictor model that assesses the generated molecules for properties such as binding affinity to a specific target or drug-likeness. nih.gov For instance, a generative model designing picolinamide derivatives could be guided by a quantitative structure-activity relationship (QSAR) model to produce compounds with a higher probability of being active against a particular therapeutic target. mdpi.com

The autonomous nature of these generative approaches allows for the rapid exploration of vast chemical libraries, potentially uncovering novel picolinamide structures that might not be conceived through conventional medicinal chemistry intuition. d-nb.infomedium.com

Chemoinformatics and Big Data Analysis for Picolinamide Research

Chemoinformatics provides the tools and techniques to analyze, manage, and extract meaningful information from large chemical datasets. d-nb.infonih.gov In conjunction with the ever-growing volume of biological and chemical data, often termed "big data," chemoinformatics plays a crucial role in modern drug discovery. nih.gov

For picolinamide research, chemoinformatics and big data analysis can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of picolinamide derivatives with known activities, chemoinformatic techniques can be used to build predictive QSAR models. mdpi.com These models can then be used to virtually screen new, untested picolinamide analogs to prioritize them for synthesis and biological evaluation. researcher.life

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. By analyzing the structures of known active picolinamide-based ligands, a pharmacophore model can be developed. researcher.life This model can then be used to search large chemical databases for other molecules, including novel picolinamide derivatives, that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com

Analysis of High-Throughput Screening (HTS) Data: HTS campaigns can generate massive amounts of data on the biological activity of thousands or even millions of compounds. Chemoinformatic tools are essential for processing, analyzing, and visualizing this data to identify promising hits, including those with a picolinamide scaffold. nih.gov These tools help in identifying structure-activity relationships (SAR) and flagging potential false positives or compounds with undesirable properties. d-nb.info

ADMET Prediction: Chemoinformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. mdpi.com By applying these models to virtual libraries of picolinamide derivatives, researchers can deprioritize compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities early in the discovery process, thereby saving time and resources. mdpi.com

The integration of chemoinformatics and big data analysis into picolinamide research enables a data-driven approach to drug discovery, facilitating the identification and optimization of promising lead compounds. nih.govnih.gov

Emerging Research Directions and Future Perspectives for Picolinamide Based Therapeutics

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Picolinamide (B142947) Scaffolds

The picolinamide scaffold is a privileged structure in medicinal chemistry, meaning it has the ability to bind to a range of different biological targets. uniroma1.it This versatility opens up vast opportunities for discovering new therapeutic applications. Initially recognized for certain activities, research is now expanding to uncover novel targets and disease areas where picolinamide derivatives could be effective.

For instance, specific picolinamide and benzamide (B126) scaffolds have been identified for their potent antifungal properties. nih.gov Through detailed chemogenomic profiling, researchers pinpointed Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the essential target for these compounds. nih.gov This discovery highlights a specific mechanism of action and suggests that picolinamide derivatives could be developed to combat invasive fungal infections, which are associated with high mortality rates. nih.gov

Beyond antifungal applications, the picolinamide structure is being explored in oncology. A novel series of picolinamide-based derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Since VEGFR-2 is a key player in tumor angiogenesis—the formation of new blood vessels that cancers need to grow—its inhibition is a major strategy in cancer therapy. nih.gov The synthesized compounds showed effective antiproliferative activity against human cancer cell lines, establishing them as promising candidates for new cancer treatments. nih.gov

Furthermore, other studies have investigated picolinamide derivatives as potential inhibitors of enzymes like acetylcholinesterase, which is relevant for treating Alzheimer's disease, and as agents targeting kinases involved in tumorigenesis, such as Provirus Integration of Maloney Kinase (PIM kinase). google.com The ability of the picolinamide scaffold to be modified and interact with such diverse targets underscores its potential in a wide array of therapeutic fields that remain to be fully explored.

| Target | Therapeutic Area | Reference |

|---|---|---|

| Sec14p | Antifungal | nih.gov |

| VEGFR-2 | Oncology | nih.govrsc.org |

| PIM Kinase | Oncology | google.com |

| Acetylcholinesterase | Neurodegenerative Diseases | |

| Poly (ADP-ribose) synthetase | Various (e.g., inflammation, cancer) | sigmaaldrich.com |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Compound Characterization

To fully understand the potential of a compound like 5-Bromo-N-cyclopentylpicolinamide , researchers are moving beyond single-data-point analyses and embracing a more holistic approach. The integration of multi-omics data—which includes genomics, proteomics, and metabolomics—provides a comprehensive, system-level view of how a compound affects biological systems. researchgate.net This approach is crucial for characterizing the compound's mechanism of action, identifying biomarkers, and understanding its broader biological impact.

Multi-omics studies have a significant potential for uncovering biomarker profiles that are relevant for disease diagnosis, prognosis, or predicting the effectiveness of medical treatments. biorxiv.org By combining different layers of biological data, scientists can build a complete picture of how a substance modulates bodily functions at multiple molecular levels. researchgate.net For example, analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic products (metabolomics) simultaneously after exposure to a picolinamide derivative can reveal the specific cellular pathways being affected.

This integrated analysis helps to:

Uncover Complex Mechanisms: It can reveal how different biological layers, from genes to metabolites, interact in response to the compound. nih.gov

Identify New Targets: By observing widespread changes across the omics layers, previously unknown biological targets may be identified.

Enhance Functional Studies: Multi-omics approaches enhance the functional analysis of human diseases by providing a more complete understanding of molecular function and disease origins. nih.gov

Facilitate Data-Driven Research: These methods are catalyzing a shift from traditional hypothesis-driven research to a more data-driven architecture, allowing for unbiased discovery. researchgate.net

For a novel compound, this comprehensive characterization is invaluable. It allows for the identification of not only the intended effects but also any off-target effects, providing a more complete profile that can guide further development and optimization.

Advancements in High-Throughput Screening and Automation in Picolinamide Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing researchers to rapidly test thousands or even millions of compounds for biological activity. nih.gov This technology is particularly vital for exploring the potential of a chemical family like picolinamides. By using automation, robotics, and miniaturized assays, HTS accelerates the identification of "hits"—compounds that show a desired effect against a biological target. pharmtech.comtechnologynetworks.com

Recent advancements are making HTS even more powerful:

Automation and Miniaturization: Automated liquid-handling robots have become faster and more precise, enabling the use of extremely low volumes of reagents. pharmtech.com This not only increases throughput but also makes screening more cost-effective. Miniaturized platforms like microfluidics further reduce reagent consumption. pharmtech.com

Advanced Detection Methods: While traditional HTS often relies on fluorescence or luminescence, there is a growing use of label-free detection methods, most notably mass spectrometry (MS). nih.govpharmtech.com HTS-MS assays are often cheaper, faster, and more physiologically relevant, and they help eliminate false positives that can arise from assay interference. embopress.org Affinity Selection Mass Spectrometry (ASMS) is a cost-effective binding assay that allows for the rapid screening of many compounds against a specific target. embopress.org

High-Content Screening (HCS): This approach combines HTS with automated microscopy and image analysis. nih.gov It allows for the simultaneous measurement of multiple cellular parameters, providing richer, more detailed data from a single screen.

For picolinamide research, these HTS technologies enable the efficient screening of large libraries of derivatives against a wide range of biological targets. This accelerates the discovery of new lead compounds and helps to quickly establish structure-activity relationships, guiding the design of more potent and selective molecules.

Development of Novel Methodologies for Picolinamide Derivatization and Scaffold Hopping

To optimize the therapeutic potential of the picolinamide core, medicinal chemists employ sophisticated strategies to modify its structure. These include derivatization and scaffold hopping, both aimed at creating novel molecules with improved properties.

Derivatization is the process of chemically modifying a lead compound to enhance its activity, selectivity, or pharmacokinetic properties. For picolinamides, this can involve adding different chemical groups to the pyridine (B92270) ring or the amide side chain. Novel derivatization procedures are constantly being developed. For instance, picolinoyl derivatization using reagents like 2-picolylamine has been shown to significantly increase the detection sensitivity of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), a crucial tool in drug development. researchgate.netnih.gov This demonstrates how derivatization can be used not only to alter biological activity but also to improve analytical tractability.

Scaffold hopping is a more advanced strategy where the central core structure (the scaffold) of a known active molecule is replaced with a chemically different one, while preserving the original biological activity. uniroma1.itnih.gov This technique is extremely valuable for several reasons:

Improving Properties: It can be used to replace a scaffold that is metabolically unstable or has poor solubility with one that has better drug-like properties. uniroma1.it

Generating Novelty: It allows for the discovery of completely new chemical classes of compounds that bind to the same target. uniroma1.it

Navigating Intellectual Property: It can generate new, patentable molecules in a therapeutic area that may already be crowded. acs.org

Computational tools and a deep understanding of medicinal chemistry principles guide the process of scaffold hopping. tandfonline.com For the picolinamide family, these techniques allow researchers to explore a much wider chemical space, moving beyond simple modifications to discover truly innovative therapeutic candidates. uniroma1.itnih.gov

Collaborative Research Frameworks Between Academia and Industry for Accelerated Picolinamide Drug Discovery

The journey of a drug from an initial concept to a marketable therapeutic is long, complex, and expensive. To navigate this process effectively, collaborations between academic institutions and the pharmaceutical industry have become essential. drugbank.com Such partnerships are critical for accelerating the development of promising compound classes like picolinamides.

These collaborations create a synergistic relationship that leverages the unique strengths of each partner:

Academia typically excels in basic research, uncovering novel biological pathways and identifying new potential drug targets. nih.gov Academic researchers often pursue high-risk, innovative projects that may have uncertain financial returns. nih.gov

Industry brings extensive experience in drug development, including medicinal chemistry optimization, preclinical and clinical testing, navigating regulatory pathways, and commercialization. drugbank.com Pharmaceutical companies possess the significant financial resources and infrastructure required for large-scale development. drugbank.com

Successful collaborations are often structured as long-term, strategic partnerships that build trust and facilitate open communication. worldpharmatoday.com Models can range from industry funding for academic research with an option to license promising discoveries, to more integrated partnerships where scientists from both sectors work together on a project. acs.org For example, the development of groundbreaking drugs like Imatinib (Gleevec) and Keytruda was the result of strong academia-industry collaborations. mrlcg.com

For picolinamide-based therapeutics, these frameworks are invaluable. An academic lab might discover a novel target for a picolinamide derivative, after which an industry partner can apply its resources to optimize the compound and move it through the development pipeline much faster than either entity could alone. drugbank.comnih.gov By combining the innovation engine of academia with the development powerhouse of industry, the full therapeutic potential of compounds like This compound can be realized more efficiently.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-N-cyclopentylpicolinamide, and how can reaction progress be monitored?

Answer:

A typical synthesis involves coupling 5-bromopicolinic acid with cyclopentylamine using a coupling agent (e.g., EDCI/HOBt) in anhydrous THF or DCM under reflux. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed by ¹H NMR (e.g., disappearance of amine protons at δ 1.5–2.0 ppm). Post-reaction, purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Bromine’s deshielding effect causes downfield shifts for pyridine protons (e.g., H3 at δ 8.2–8.5 ppm; H4 at δ 7.8–8.0 ppm). Cyclopentyl protons appear as multiplet clusters (δ 1.5–2.2 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm; pyridine C-Br at ~125 ppm.

- HRMS : Exact mass calculation (e.g., [M+H]+: C₁₁H₁₄BrN₂O requires 297.0245).

Note : Compare with reference data for analogous compounds (e.g., 5-Bromo-N-phenylnicotinamide) to validate assignments .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Answer:

- Modifications :

- Bromine replacement : Substitute Br with Cl or I to assess halogen bonding effects.

- Cyclopentyl group : Compare with bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on target binding.

- Assays : Use kinase inhibition assays (e.g., ADP-Glo™) against targets like JAK2 or EGFR. IC₅₀ values should be validated via dose-response curves (n ≥ 3 replicates). Computational docking (AutoDock Vina) can predict binding modes .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

- Refinement : Employ SHELXL for least-squares refinement. Prioritize resolving bromine’s anisotropic displacement parameters.

- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density near the cyclopentyl group .

Advanced: How should researchers address contradictory biological activity data for this compound across cell lines?

Answer:

- Variables to Control :

- Purity : Confirm via HPLC (≥98% purity; C18 column, acetonitrile/water gradient).

- Solvent effects : Compare DMSO vs. aqueous solubility.

- Mechanistic Studies : Perform target engagement assays (e.g., CETSA) to verify direct binding. Cross-validate with siRNA knockdown of putative targets .

Basic: What are the stability considerations for storing this compound?

Answer:

Store under inert atmosphere (N₂) at –20°C in amber vials. Degradation is accelerated by light/moisture; monitor via HPLC every 6 months. Hydrolytic degradation products (e.g., 5-bromopicolinic acid) appear as additional peaks at Rt 2.3–2.8 min .

Advanced: Which computational methods predict the electronic properties of this compound?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces.

- Solvent Effects : Include PCM models for aqueous/DMSO environments. Compare with experimental UV-Vis spectra (λmax ~270 nm) .

Basic: How can researchers troubleshoot low yields in amide coupling reactions for this compound?

Answer:

- Optimization Steps :

- Activation : Replace EDCI with DCC or TBTU.

- Base : Test DIEA vs. NMM (1.5–2.0 eq).

- Temperature : Increase from RT to 40°C.

- Side Reactions : Check for Boc-deprotection (if applicable) via LC-MS .

Advanced: What in vitro models are suitable for evaluating the toxicology of this compound?

Answer:

- Hepatotoxicity : Use primary hepatocytes (e.g., HepaRG) with CYP3A4 induction assays.

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp (IC₅₀ < 10 µM indicates risk).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion .

Basic: How can researchers ensure ethical rigor when designing studies involving this compound?

Answer:

Apply the FINER framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.